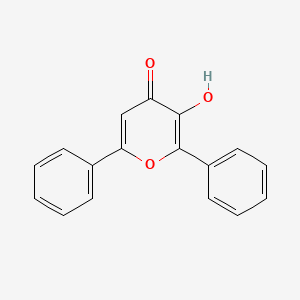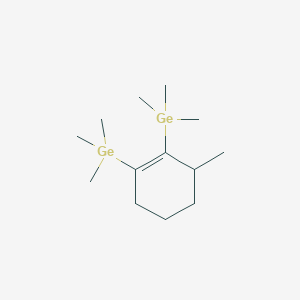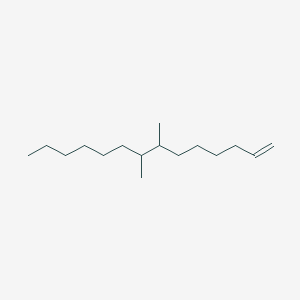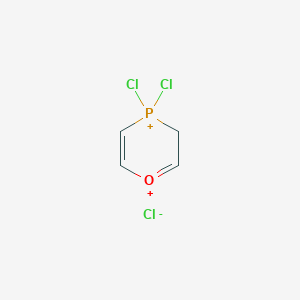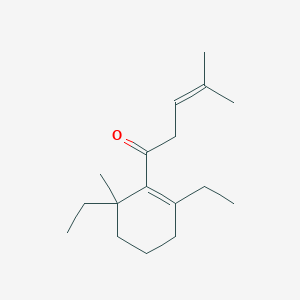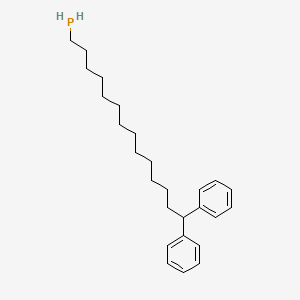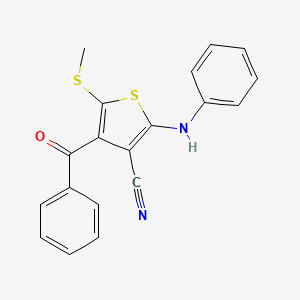![molecular formula C18H15N3O5 B14295162 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid CAS No. 114246-77-4](/img/structure/B14295162.png)
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid is a compound that belongs to the phenoxazine family. Phenoxazines are heterocyclic compounds known for their diverse applications in various fields, including material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Métodos De Preparación
The synthesis of 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one involves several steps. One common method includes the condensation reaction of 2-aminophenol with 7-chloro-5,8-quinolinequinone in the presence of anhydrous sodium carbonate . This reaction yields the desired phenoxazine derivative. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, phenols, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenols catalyzed by Pd/t-BuXPhos/K3PO4 system yields ether derivatives .
Aplicaciones Científicas De Investigación
This compound has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it has shown potential as an antibiotic, anticancer, and antitumor agent . Its derivatives have been studied for their antibacterial properties against various bacteria, including Bacillus cereus and Staphylococcus aureus . Additionally, it has applications in material science, particularly in organic light-emitting diodes and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with glucosamine-6-phosphate synthase, AmpC beta-lactamase, and Lanosterol-14α-demethylase . These interactions inhibit the activity of these enzymes, leading to its antibacterial and anticancer effects. The compound’s ability to bind to these targets with high affinity makes it a promising candidate for further drug development .
Comparación Con Compuestos Similares
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one and 6-methyl-9-nitro-5H-benzo[a]phenoxazin-5-one . These compounds share similar structural motifs but differ in their specific functional groups and applications. For example, 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is known for its use in dye-sensitized solar cells, while 6-methyl-9-nitro-5H-benzo[a]phenoxazin-5-one has been studied for its fluorescent properties
Propiedades
Número CAS |
114246-77-4 |
|---|---|
Fórmula molecular |
C18H15N3O5 |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
10-(2-aminoethyl)benzo[a]phenoxazin-5-one;nitric acid |
InChI |
InChI=1S/C18H14N2O2.HNO3/c19-8-7-11-5-6-16-14(9-11)20-18-13-4-2-1-3-12(13)15(21)10-17(18)22-16;2-1(3)4/h1-6,9-10H,7-8,19H2;(H,2,3,4) |
Clave InChI |
JULPTTNGWQVPFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=CC(=C4)CCN.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


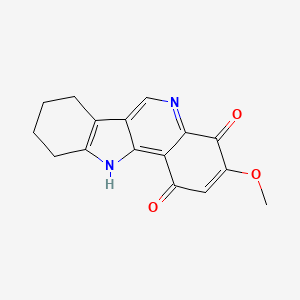
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

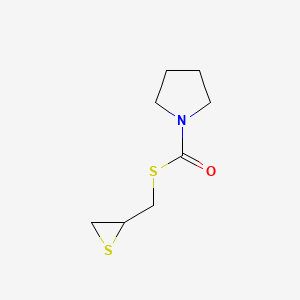
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
